1-Benzhydryl-3-(4-bromophenoxy)azetidine

Descripción general

Descripción

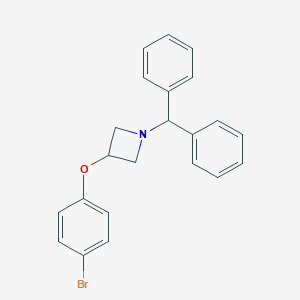

1-Benzhydryl-3-(4-bromophenoxy)azetidine is a synthetic organic compound with the molecular formula C22H20BrNO It is characterized by the presence of an azetidine ring substituted with a benzhydryl group and a 4-bromophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-bromophenoxy)azetidine typically involves the reaction of benzhydryl chloride with 3-(4-bromophenoxy)azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzhydryl-3-(4-bromophenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: The bromophenoxy group can be reduced to a phenoxy group.

Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Phenoxy-substituted azetidines.

Substitution: Azide or thiocyanate-substituted azetidines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Benzhydryl-3-(4-bromophenoxy)azetidine has several applications in scientific research:

Chemistry :

- Building Block : Utilized in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for the creation of derivatives with enhanced properties.

Biology :

- Biological Activity Investigation : Research indicates potential antimicrobial and anticancer properties. The compound's interaction with biological targets is under exploration, particularly regarding its effects on enzyme activity.

Medicine :

- Therapeutic Agent Exploration : The compound is being studied for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.

Industry :

- Material Development : Used in the development of novel materials and polymers with specific properties, leveraging its chemical characteristics to enhance material performance.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. A comparative study revealed Minimum Inhibitory Concentration (MIC) values against common bacterial strains:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Escherichia coli | 30 |

These results indicate potential therapeutic applications in treating bacterial infections, comparable to standard antibiotics.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting further investigation into its clinical applications.

- Cytotoxicity Investigation : Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that derivatives could effectively reduce cell viability, warranting further exploration into their mechanisms and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-(4-bromophenoxy)azetidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and the benzhydryl group may play a crucial role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

1-Benzhydryl-3-(4-chlorophenoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.

1-Benzhydryl-3-(4-fluorophenoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.

1-Benzhydryl-3-(4-methylphenoxy)azetidine: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-Benzhydryl-3-(4-bromophenoxy)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Actividad Biológica

1-Benzhydryl-3-(4-bromophenoxy)azetidine, with the CAS number 132924-50-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure substituted with a benzhydryl group and a bromophenoxy moiety. The presence of these functional groups may influence its biological interactions and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. While detailed mechanisms remain under investigation, preliminary studies suggest it may act through the following pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

- Antimicrobial Activity : Some azetidine derivatives exhibit antibacterial properties, which may be relevant for this compound as well.

Antimicrobial Activity

A study conducted on structurally related compounds indicates that azetidine derivatives can exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be comparable to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | E. coli | 30 |

Anti-inflammatory Properties

Research on similar compounds has demonstrated their ability to modulate inflammatory responses. For instance, compounds with similar structures have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide production and reduced inflammation in animal models.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various azetidine derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound significantly inhibited the production of inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases .

- Pharmacokinetic Studies : Preliminary pharmacokinetic analyses indicate that this compound has favorable absorption characteristics and metabolic stability, which are crucial for its therapeutic efficacy .

Propiedades

IUPAC Name |

1-benzhydryl-3-(4-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWZBENSISVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.